molecular formula C16H25NO B14844629 3,5-DI-Tert-butyl-4-cyclopropoxypyridine

3,5-DI-Tert-butyl-4-cyclopropoxypyridine

Cat. No.: B14844629
M. Wt: 247.38 g/mol
InChI Key: USHGQWOYVRGNQH-UHFFFAOYSA-N
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Description

3,5-DI-Tert-butyl-4-cyclopropoxypyridine is an organic compound characterized by its unique structure, which includes tert-butyl groups and a cyclopropoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI-Tert-butyl-4-cyclopropoxypyridine typically involves the reaction of 3,5-di-tert-butylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-DI-Tert-butyl-4-cyclopropoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated cyclopropoxy groups.

    Substitution: Substituted products with various functional groups replacing the cyclopropoxy group.

Scientific Research Applications

3,5-DI-Tert-butyl-4-cyclopropoxypyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-DI-Tert-butyl-4-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-DI-Tert-butyl-4-hydroxybenzoic acid
  • 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde
  • 3,5-DI-Tert-butyl-4-hydroxyphenylpropionic acid

Uniqueness

3,5-DI-Tert-butyl-4-cyclopropoxypyridine is unique due to the presence of both tert-butyl and cyclopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural uniqueness also contributes to its potential biological activity and versatility in chemical synthesis.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

3,5-ditert-butyl-4-cyclopropyloxypyridine

InChI

InChI=1S/C16H25NO/c1-15(2,3)12-9-17-10-13(16(4,5)6)14(12)18-11-7-8-11/h9-11H,7-8H2,1-6H3

InChI Key

USHGQWOYVRGNQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1OC2CC2)C(C)(C)C

Origin of Product

United States

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